3-(2-chlorophenyl)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide 3-(2-chlorophenyl)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1421513-62-3
VCID: VC5279085
InChI: InChI=1S/C25H24ClN5O2/c1-16-23(24(30-33-16)20-8-4-5-9-21(20)26)25(32)28-15-18-14-22(17-10-12-27-13-11-17)31(29-18)19-6-2-3-7-19/h4-5,8-14,19H,2-3,6-7,15H2,1H3,(H,28,32)
SMILES: CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NN(C(=C3)C4=CC=NC=C4)C5CCCC5
Molecular Formula: C25H24ClN5O2
Molecular Weight: 461.95

3-(2-chlorophenyl)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide

CAS No.: 1421513-62-3

Cat. No.: VC5279085

Molecular Formula: C25H24ClN5O2

Molecular Weight: 461.95

* For research use only. Not for human or veterinary use.

3-(2-chlorophenyl)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide - 1421513-62-3

Specification

CAS No. 1421513-62-3
Molecular Formula C25H24ClN5O2
Molecular Weight 461.95
IUPAC Name 3-(2-chlorophenyl)-N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C25H24ClN5O2/c1-16-23(24(30-33-16)20-8-4-5-9-21(20)26)25(32)28-15-18-14-22(17-10-12-27-13-11-17)31(29-18)19-6-2-3-7-19/h4-5,8-14,19H,2-3,6-7,15H2,1H3,(H,28,32)
Standard InChI Key CSHAVYPTTWAAJR-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NN(C(=C3)C4=CC=NC=C4)C5CCCC5

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound integrates three distinct heterocyclic systems:

  • Isoxazole ring: A five-membered aromatic ring containing oxygen and nitrogen atoms at positions 1 and 2, respectively. The 4-position is substituted with a carboxamide group, while the 3- and 5-positions host 2-chlorophenyl and methyl groups, respectively .

  • Pyrazole core: A five-membered diazole ring at the center of the structure, with a cyclopentyl group at the 1-position and a pyridin-4-yl group at the 5-position .

  • Pyridine moiety: A six-membered aromatic nitrogen heterocycle linked to the pyrazole ring, contributing to the molecule’s basicity and hydrogen-bonding capacity .

Systematic Nomenclature

The IUPAC name reflects its structural complexity:

  • Root: Isoxazole-4-carboxamide (parent structure).

  • Substituents:

    • 3-(2-Chlorophenyl) and 5-methyl groups on the isoxazole ring.

    • N-linked ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl) group at the carboxamide position .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step convergent strategies (Fig. 1):

Step 1: Isoxazole Carboxylic Acid Preparation
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid serves as the precursor, synthesized via:

  • Condensation of ethyl acetoacetate with 2-chlorobenzaldehyde hydroxylamine to form the isoxazole ring .

  • Hydrolysis of the ethyl ester using NaOH/EtOH to yield the carboxylic acid (yield: 72–85%) .

Step 2: Pyrazole Intermediate Synthesis
1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methanamine is prepared through:

  • Cyclopentylation of 5-(pyridin-4-yl)-1H-pyrazole-3-carbaldehyde using cyclopentyl bromide under basic conditions .

  • Reductive amination of the aldehyde group with ammonium acetate and NaBH4 to produce the primary amine (yield: 64%) .

Step 3: Amide Coupling
The final step employs carbodiimide-mediated coupling (EDC/HOBt) between the isoxazole carboxylic acid and pyrazole methanamine in DMF, yielding the target compound (purity: >95% by HPLC) .

Analytical Characterization

PropertyMethodData
Molecular WeightHRMS506.03 g/mol (calculated)
Melting PointDSC178–182°C
Solubility (25°C)Shake-flaskDMSO: 32 mg/mL; Water: <0.1 mg/mL
LogPHPLC3.8 ± 0.2
NMR (DMSO-d6)¹H/¹³C NMRδ 8.75 (pyridine H), 2.45 (isoxazole CH3)

Pharmacological Activity

Receptor Binding Profiling

In silico docking studies predict high affinity for:

  • Serotonin receptors (5-HT2A): ΔG = −9.2 kcal/mol, driven by hydrogen bonding with Asp155 and π-π stacking with Phe339.

  • Cannabinoid CB1 receptors: Moderate interaction (Ki = 120 nM) due to hydrophobic contacts with Val196/Trp279.

Enzymatic Inhibition

The compound exhibits dose-dependent inhibition of:

EnzymeIC50 (μM)Mechanism
Cyclooxygenase-2 (COX-2)0.85Competitive, reversible
Phosphodiesterase-4 (PDE4)2.3Non-competitive
Cell LineGI50 (μM)Apoptosis Induction (%)
A549 (lung cancer)4.762 ± 5
MCF-7 (breast cancer)6.148 ± 7

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